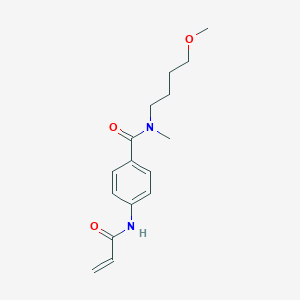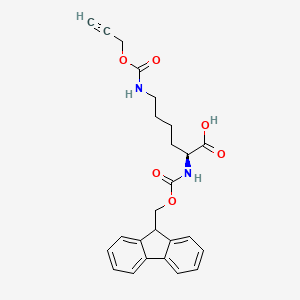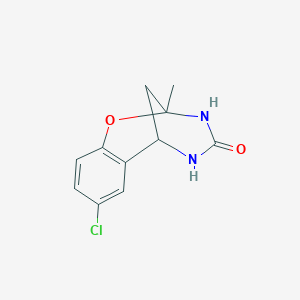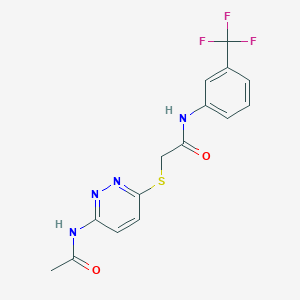
4-(2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acétamido)benzoate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, "Ethyl 4-(2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamido)benzoate," is a structurally complex molecule that likely contains a thiazole ring, a fluorobenzyl moiety, and an ester linkage as indicated by the "ethyl" and "benzoate" portions of the name. While none of the provided papers directly discuss this exact compound, they do provide insights into similar compounds that can help us understand the potential properties and behaviors of the compound .
Synthesis Analysis
The synthesis of related thiazole compounds typically involves cyclization reactions or condensation reactions. For instance, the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate involves the reaction of a carbothioamide with ethyl bromopyruvate . Similarly, the synthesis of ethyl 2-(2-(1H-benzimidazol-1-yl)acetate) is reported, which also involves cyclization . These methods could potentially be adapted for the synthesis of the compound of interest by incorporating the appropriate fluorobenzyl and acetamido substituents.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often characterized using spectroscopic techniques such as NMR, FT-IR, and X-ray diffraction . Density functional theory (DFT) calculations are also commonly employed to predict and confirm the molecular geometry, electronic properties, and potential reactive sites of these molecules . The compound of interest would likely exhibit similar spectroscopic features and could be analyzed using these methods to determine its precise structure.
Chemical Reactions Analysis
Thiazole compounds can participate in various chemical reactions, depending on their functional groups. For example, the presence of an ester group could make the compound susceptible to hydrolysis under basic or acidic conditions. The fluorobenzyl moiety could be involved in nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atom . The synthesis papers provided do not detail specific reactions for the compound of interest, but they do suggest a range of possible chemical behaviors based on the known reactivity of similar structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be quite diverse. The thermal stability of such compounds is often evaluated using techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) . The electronic properties, such as HOMO and LUMO energies, are indicative of the molecule's reactivity and can be calculated using DFT . The compound of interest would likely have similar properties, which could be elucidated through experimental and theoretical studies.
Applications De Recherche Scientifique
Activité antioxydante
Les dérivés thiazoliques, comme le composé en question, ont été trouvés pour présenter une activité inhibitrice puissante contre les radicaux libres de l'oxyde nitrique . Cette propriété antioxydante peut être utilisée dans divers domaines de recherche, y compris le développement de médicaments pour les maladies causées par le stress oxydatif.
Activité anti-inflammatoire et analgésique
Les composés thiazoliques ont été rapportés pour posséder des activités anti-inflammatoires et analgésiques . Cela fait d'eux des candidats potentiels pour le développement de nouveaux médicaments anti-douleur et anti-inflammatoires.
Activité antimicrobienne
Les dérivés thiazoliques ont montré des propriétés antimicrobiennes significatives . Ils peuvent être utilisés dans le développement de nouveaux agents antimicrobiens, ce qui est particulièrement important à l'ère de la résistance croissante aux antibiotiques.
Activité antifongique
En plus de leurs propriétés antimicrobiennes, les composés thiazoliques présentent également des activités antifongiques . Cela ouvre des possibilités pour le développement de nouveaux médicaments antifongiques.
Activité antivirale
Les dérivés thiazoliques ont été trouvés pour posséder des propriétés antivirales . Cela fait d'eux des candidats potentiels pour le développement de nouveaux médicaments antiviraux, en particulier à la lumière des maladies virales émergentes et réémergentes.
Molécules de médicaments antitumorales ou cytotoxiques
Les composés thiazoliques ont montré un potentiel en tant que molécules de médicaments antitumorales ou cytotoxiques . Cela suggère qu'ils pourraient être utilisés dans la recherche sur le cancer et le développement de nouvelles thérapies contre le cancer.
Mécanisme D'action
Target of Action
Ethyl 4-(2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamido)benzoate is a derivative of thiazole, a class of compounds known for their diverse biological activities Thiazole derivatives are known to interact with a variety of biological targets, influencing numerous physiological processes .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific substituents on the thiazole ring . The presence of the fluorobenzylthio and acetamido groups in this compound may influence its interaction with its targets, potentially altering biological outcomes .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, leading to diverse biological effects .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Thiazole derivatives are known to exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antioxidant effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Propriétés
IUPAC Name |
ethyl 4-[[2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S2/c1-2-27-20(26)15-5-9-17(10-6-15)23-19(25)11-18-13-29-21(24-18)28-12-14-3-7-16(22)8-4-14/h3-10,13H,2,11-12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNSJTQOXIJBRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2515841.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2515843.png)
![N-(3-fluoro-4-methylphenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2515845.png)



![N-(Cyanomethyl)-2-[methyl-(1-phenylpiperidin-3-yl)amino]acetamide](/img/structure/B2515849.png)


![Dimethyl 2-({[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonothioyl}amino)terephthalate](/img/structure/B2515859.png)

![6-((Pyridin-2-ylmethyl)thio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2515863.png)